3,6-diamino-N-[(6Z)-3-(2-amino-4-hydroxy-1,4,5,6-tetrahydropyrimidin-6-yl)-6-[(carbamoylamino)methylidene]-9,12-bis(hydroxymethyl)-2,5,8,11,14-pentaoxo-1,4,7,10,13-pentazacyclohexadec-15-yl]hexanamide
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Overview
Description
“3,6-diamino-N-[(6Z)-3-(2-amino-4-hydroxy-1,4,5,6-tetrahydropyrimidin-6-yl)-6-[(carbamoylamino)methylidene]-9,12-bis(hydroxymethyl)-2,5,8,11,14-pentaoxo-1,4,7,10,13-pentazacyclohexadec-15-yl]hexanamide” is a complex organic compound with a highly intricate structure. Compounds like this often play significant roles in various fields, including medicinal chemistry, biochemistry, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of such a complex molecule typically involves multiple steps, including the formation of various intermediates. Each step requires specific reaction conditions, such as temperature, pressure, and pH, as well as the use of catalysts or reagents to drive the reactions to completion.
Industrial Production Methods
Industrial production of complex organic compounds often involves scaling up laboratory procedures to larger reactors. This requires careful optimization of reaction conditions to ensure high yield and purity while maintaining cost-effectiveness and safety.
Chemical Reactions Analysis
Types of Reactions
Compounds like “3,6-diamino-N-[(6Z)-3-(2-amino-4-hydroxy-1,4,5,6-tetrahydropyrimidin-6-yl)-6-[(carbamoylamino)methylidene]-9,12-bis(hydroxymethyl)-2,5,8,11,14-pentaoxo-1,4,7,10,13-pentazacyclohexadec-15-yl]hexanamide” can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen or removal of hydrogen.
Reduction: Addition of hydrogen or removal of oxygen.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various catalysts (e.g., palladium on carbon).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a more oxidized form of the compound, while reduction could produce a more reduced form.
Scientific Research Applications
Chemistry
In chemistry, such compounds are often used as building blocks for more complex molecules or as catalysts in various reactions.
Biology
In biology, these compounds might be studied for their interactions with biological molecules, such as proteins or nucleic acids.
Medicine
In medicine, complex organic compounds are often investigated for their potential therapeutic effects, such as anti-cancer or anti-inflammatory properties.
Industry
In industry, these compounds might be used in the production of advanced materials, such as polymers or nanomaterials.
Mechanism of Action
The mechanism of action of such a compound would involve its interaction with specific molecular targets, such as enzymes or receptors. This interaction could modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
Similar compounds might include other complex organic molecules with similar functional groups or structural motifs.
Uniqueness
The uniqueness of “3,6-diamino-N-[(6Z)-3-(2-amino-4-hydroxy-1,4,5,6-tetrahydropyrimidin-6-yl)-6-[(carbamoylamino)methylidene]-9,12-bis(hydroxymethyl)-2,5,8,11,14-pentaoxo-1,4,7,10,13-pentazacyclohexadec-15-yl]hexanamide” could lie in its specific arrangement of functional groups, which might confer unique chemical or biological properties.
Properties
Molecular Formula |
C25H43N13O10 |
---|---|
Molecular Weight |
685.7 g/mol |
IUPAC Name |
3,6-diamino-N-[(6Z)-3-(2-amino-4-hydroxy-1,4,5,6-tetrahydropyrimidin-6-yl)-6-[(carbamoylamino)methylidene]-9,12-bis(hydroxymethyl)-2,5,8,11,14-pentaoxo-1,4,7,10,13-pentazacyclohexadec-15-yl]hexanamide |
InChI |
InChI=1S/C25H43N13O10/c26-3-1-2-10(27)4-16(41)32-12-6-30-23(47)18(11-5-17(42)37-24(28)36-11)38-20(44)13(7-31-25(29)48)33-21(45)14(8-39)35-22(46)15(9-40)34-19(12)43/h7,10-12,14-15,17-18,39-40,42H,1-6,8-9,26-27H2,(H,30,47)(H,32,41)(H,33,45)(H,34,43)(H,35,46)(H,38,44)(H3,28,36,37)(H3,29,31,48)/b13-7- |
InChI Key |
GXFAIFRPOKBQRV-QPEQYQDCSA-N |
Isomeric SMILES |
C1C(NC(=NC1O)N)C2C(=O)NCC(C(=O)NC(C(=O)NC(C(=O)N/C(=C\NC(=O)N)/C(=O)N2)CO)CO)NC(=O)CC(CCCN)N |
SMILES |
C1C(NC(=NC1O)N)C2C(=O)NCC(C(=O)NC(C(=O)NC(C(=O)NC(=CNC(=O)N)C(=O)N2)CO)CO)NC(=O)CC(CCCN)N |
Canonical SMILES |
C1C(NC(=NC1O)N)C2C(=O)NCC(C(=O)NC(C(=O)NC(C(=O)NC(=CNC(=O)N)C(=O)N2)CO)CO)NC(=O)CC(CCCN)N |
Synonyms |
Celiomycin Florimycin Tuberactinomycin B Vinactane Viocin Viomicin Viomycin Viomycins |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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